

Comparative Toxicological Profile of Isofetamid and its Metabolites

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Compound of Interest

Compound Name: *Isofetamid*

Cat. No.: *B3026465*

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This guide provides a comprehensive comparison of the toxicological profiles of the fungicide **isofetamid** and its primary metabolites. The information is compiled from various regulatory assessments and scientific studies to support research and development activities. All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for key toxicological assays are provided.

Executive Summary

Isofetamid, a succinate dehydrogenase inhibitor (SDHI) fungicide, exhibits a low acute toxicity profile in mammalian systems. The primary target organs identified in repeated dose studies are the liver and thyroid.[1][2][3] **Isofetamid** is not considered to be neurotoxic, carcinogenic, genotoxic, or to pose a risk for reproductive or developmental toxicity at levels relevant to human exposure.[1][2][3] Its metabolites, including GPTC, PPA, and 4HP, are considered to be of no greater toxicological concern than the parent compound.[2]

Comparative Toxicity Data

The following tables summarize the available quantitative toxicological data for **isofetamid** and its metabolite, GPTC. Data for the metabolites PPA and 4HP are not readily available in the public domain as specific quantitative values; however, regulatory bodies have concluded that they are covered by the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) established for **isofetamid**, indicating they are not of greater toxicological concern.[2]

Table 1: Acute Toxicity

Compound	Test	Species	Route	Value	Reference
Isofetamid	LD50	Rat	Oral	>2000 mg/kg bw	[1]
LD50	Rat	Dermal	>2000 mg/kg bw	[1]	
LC50	Rat	Inhalation	>4.82 mg/L	[1]	
Metabolite GPTC	LD50	Rat	Oral	>2000 mg/kg bw	[2]

Table 2: Subchronic and Chronic Toxicity

Compound	Study Duration	Species	NOAEL	LOAEL	Target Organs	Reference
Isofetamid	90-day	Rat	6.65 mg/kg bw/day	68.9 mg/kg bw/day	Liver, Thyroid	[2]
90-day	Dog	2.95 mg/kg bw/day	29.3 mg/kg bw/day	Liver	[1]	
1-year	Dog	5.34 mg/kg bw/day	29.3 mg/kg bw/day	Liver	[2]	

Table 3: Genotoxicity

Compound	Assay	System	Result	Reference
Isofetamid	Ames Test	S. typhimurium	Negative	[2]
In vitro Chromosome Aberration	CHO cells	Negative	[2]	
In vivo Micronucleus	Mouse	Negative	[2]	
Metabolite GPTC	Ames Test	S. typhimurium	Negative	[2]

Table 4: Reproductive and Developmental Toxicity

Compound	Study	Species	NOAEL (Parental)	NOAEL (Offspring/Fetal)	Effects	Reference
Isofetamid	2-Generation Reproduction	Rat	679 mg/kg bw/day	Not established	Decreased body weight at maternally toxic doses	[2]
Developmental	Rat	300 mg/kg bw/day	300 mg/kg bw/day	Skeletal anomalies at maternally toxic doses	[1]	
Developmental	Rabbit	300 mg/kg bw/day	300 mg/kg bw/day	Decreased fetal body weight at maternally toxic doses	[1]	

Experimental Protocols

The toxicological evaluation of **isofetamid** and its metabolites relies on standardized experimental protocols, primarily following OECD guidelines. Below are detailed methodologies for key experiments.

Acute Oral Toxicity (Following OECD Guideline 423)

- Principle: The acute toxic class method is a stepwise procedure using a small number of animals per step to classify a substance's acute oral toxicity.
- Test Animals: Typically, young adult rats (8-12 weeks old) of a single sex (usually females) are used.

- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water.
- **Dosing:** A single dose of the test substance is administered by gavage. The initial dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg bw).
- **Procedure:**
 - Animals are fasted overnight prior to dosing.
 - The test substance is administered, and the animals are observed for mortality and clinical signs of toxicity.
 - Observations are made frequently on the day of dosing and at least once daily for 14 days.
 - Body weights are recorded weekly.
 - At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- **Data Analysis:** The LD50 is estimated based on the mortality observed at different dose levels.

Subchronic Oral Toxicity - 90-Day Study in Rodents (Following OECD Guideline 408)

- **Principle:** To characterize the toxic effects of a substance following repeated oral administration for 90 days.
- **Test Animals:** Typically, young adult rats are used.
- **Groups:** At least three dose groups and a control group are used, with a sufficient number of animals of each sex per group.

- **Dosing:** The test substance is administered daily, typically mixed in the diet, dissolved in drinking water, or by gavage, for 90 days.
- **Observations:**
 - Daily clinical observations for signs of toxicity.
 - Weekly measurement of body weight and food/water consumption.
 - Ophthalmological examination before and at the end of the study.
 - Hematology and clinical biochemistry analyses at termination.
 - Urinalysis.
- **Pathology:** At the end of the study, all animals are euthanized. A full gross necropsy is performed, and selected organs are weighed. Histopathological examination is conducted on organs from the control and high-dose groups, and any target organs from all dose groups.
- **Data Analysis:** The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined.

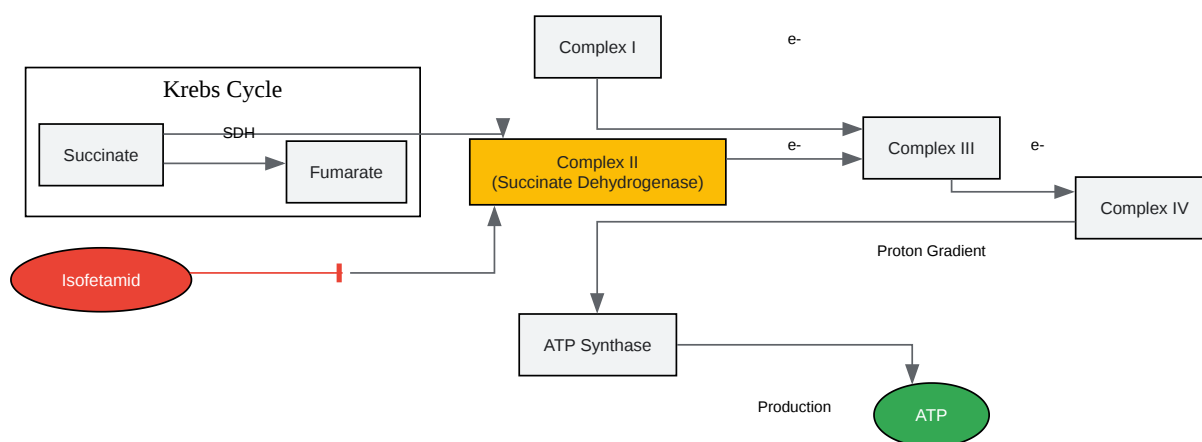
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

- **Principle:** This in vitro assay uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which result in a reversion to a prototrophic state.
- **Test System:** Multiple strains of bacteria with different mutations are used to detect various types of mutagens.
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 mix) from rat liver to mimic mammalian metabolism.
- **Procedure:**

- The tester strains are exposed to the test substance at several concentrations, with appropriate negative and positive controls.
- The bacteria are then plated on a minimal medium lacking the required amino acid.
- Plates are incubated for 48-72 hours.
- Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it induces a concentration-related increase in the number of revertant colonies compared to the negative control.

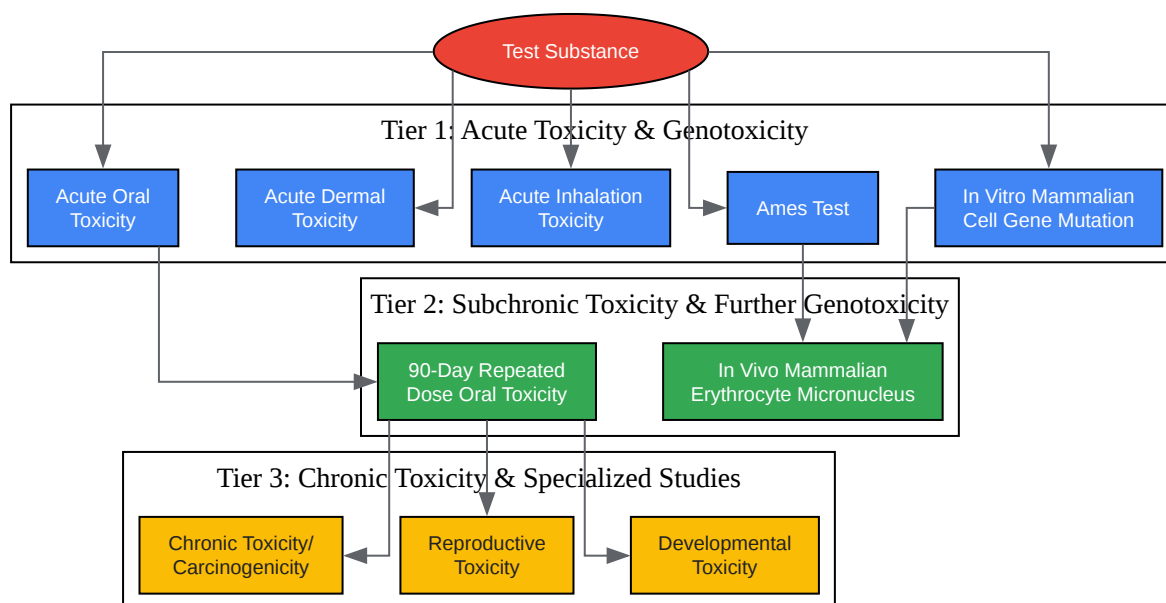
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **isofetamid** and a typical workflow for toxicological assessment.



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Caption: Mechanism of action of **Isofetamid** as a Succinate Dehydrogenase Inhibitor (SDHI).



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Caption: Tiered approach for the toxicological assessment of a new chemical substance.

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